molecular formula C19H19F3N2O2 B2910132 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 1207010-33-0

3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B2910132
CAS No.: 1207010-33-0
M. Wt: 364.368
InChI Key: TYVPPZAFHXXSIW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core scaffold for developing novel bioactive molecules. This pyrrolidine-1-carboxamide features a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl anilide, structural motifs commonly associated with potent biological activity. Compounds based on the pyrrolidine-carboxamide structure have been identified as key pharmacophores in early-stage drug discovery. For instance, high-throughput screening campaigns have identified similar small molecules as first-in-class antagonists for neuropeptide GPCR targets, such as the relaxin-3 receptor (RXFP3), which is involved in stress, feeding, and motivation . Furthermore, the closely related herbicide Tetflupyrolimet demonstrates that the pyrrolidinone-anilide structure can inhibit fundamental enzymatic pathways like dihydroorotate dehydrogenase (DHODH), a target in de novo pyrimidine biosynthesis . These findings highlight the versatility of this chemical class. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties and lipophilicity. This product is provided for research use only and is intended for in vitro applications such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its biological profile and mechanism of action. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements involving this promising chemical scaffold.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-17-7-5-13(6-8-17)14-9-10-24(12-14)18(25)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVPPZAFHXXSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Attachment of the Trifluoromethylphenyl Group: This can be done using a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Phenolic compounds.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Biochemical Studies: Used in studying enzyme interactions and receptor binding due to its structural features.

Industry:

    Polymer Science: Can be incorporated into polymers to modify their physical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide

  • Molecular Formula : C₁₁H₁₀F₃N₂O
  • Key Features: Contains a 2,3,4-trifluorophenyl group instead of 3-(trifluoromethyl)phenyl. The fluorine atoms are coplanar with the benzene ring, while the pyrrolidine ring is non-coplanar, influencing conformational flexibility.
  • Synthesis : Prepared via triphosgene-mediated coupling of 2,3,4-trifluoroaniline and pyrrolidine, yielding 86.7%.
  • Biological Relevance : Urea derivatives like this are explored as anticancer, antibacterial, and anticonvulsant agents.

N-(4-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

  • Molecular Formula : C₁₈H₂₀N₂O₂
  • Key Features : Replaces the –CF₃ group with a phenyl ring, reducing electronegativity and lipophilicity. The SMILES string (COc1ccc(NC(=O)N2CCC(c3ccccc3)C2)cc1) highlights the absence of fluorine.
  • Implications : The phenyl group may decrease metabolic stability compared to –CF₃, affecting pharmacokinetics.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Molecular Formula : C₁₆H₁₈FN₃O₂S
  • Key Features: Incorporates a 5-oxopyrrolidine (ketone) and a thiadiazole ring.

Functional Group Analysis

Trifluoromethyl (–CF₃) vs. Fluorophenyl (–C₆H₃F₃)

  • Electron Effects : –CF₃ is strongly electron-withdrawing, while fluorophenyl groups (e.g., 2,3,4-trifluorophenyl) exhibit localized electronegativity.
  • Lipophilicity : –CF₃ increases logP (lipophilicity) more significantly than multiple fluorine atoms on aryl rings, enhancing blood-brain barrier penetration.

Methoxy (–OCH₃) vs. Other Substituents

  • The 4-methoxyphenyl group in the target compound provides moderate electron donation, contrasting with electron-withdrawing groups (e.g., –CN, –SO₂F) in USP 35 compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide.

Research Findings and Implications

  • Metabolic Stability : –CF₃ in the target compound may reduce cytochrome P450-mediated metabolism compared to –F or –OCH₃ groups.
  • Activity Prediction : Analogues with –CF₃ (e.g., USP 35 derivatives) show promise in kinase inhibition, suggesting similar pathways for the target compound.

Biological Activity

3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique chemical structure that includes a pyrrolidine ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N2O2C_{19}H_{19}F_3N_2O_2, with a molecular weight of 364.4 g/mol. The presence of both methoxy and trifluoromethyl groups contributes to its unique electronic and steric properties, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H19F3N2O2C_{19}H_{19}F_3N_2O_2
Molecular Weight364.4 g/mol
CAS Number1207010-33-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxyphenyl Group : Conducted via nucleophilic aromatic substitution.
  • Attachment of the Trifluoromethylphenyl Group : Often accomplished through Friedel-Crafts acylation.

These synthetic pathways are critical for producing compounds with desired biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and differentiation.

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substituents can improve the efficacy of compounds against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The low minimum inhibitory concentrations (MICs) observed in related compounds suggest that this compound may also possess similar antimicrobial properties.

Case Studies

While direct case studies on this compound are scarce, the following findings from related compounds provide insights into its potential applications:

  • Anticancer Studies : A study on phenylpyrazolo derivatives revealed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating strong potential for development as anticancer agents .
  • Antimicrobial Efficacy : The introduction of trifluoromethyl groups in similar compounds has led to MIC values as low as sub μg/ml against Gram-positive bacteria, highlighting the importance of this substituent in enhancing biological activity .

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